Pifithrin-Beta

p53 inhibition cytotoxicity cell viability

Pifithrin-Beta (PFT-β, Cyclic Pifithrin-α) is a small-molecule p53 inhibitor that reversibly blocks p53-dependent transcriptional activation and apoptosis with an IC₅₀ of 23 μM in the IGROV-1 human ovarian carcinoma cell line. It is the cyclic condensation product of Pifithrin-α (PFT-α) and belongs to the tetrahydroimidazo[2,1-b]benzothiazole class.

Molecular Formula C16H16N2S
Molecular Weight 268.4 g/mol
CAS No. 60477-34-1
Cat. No. B1210336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePifithrin-Beta
CAS60477-34-1
Synonyms2-p-tolyl-5,6,7,8-tetrahydrobenzo(d)imidazo(2,1-b)thiazole
PFT beta
pifithrin-beta
Molecular FormulaC16H16N2S
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2
InChIInChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3
InChIKeyIMUKUMUNZJILCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pifithrin-Beta (CAS 60477-34-1): A p53 Inhibitor with Defined Stability and Cytotoxicity Profile


Pifithrin-Beta (PFT-β, Cyclic Pifithrin-α) is a small-molecule p53 inhibitor that reversibly blocks p53-dependent transcriptional activation and apoptosis with an IC₅₀ of 23 μM in the IGROV-1 human ovarian carcinoma cell line . It is the cyclic condensation product of Pifithrin-α (PFT-α) and belongs to the tetrahydroimidazo[2,1-b]benzothiazole class [1]. Unlike its parent compound PFT-α, PFT-β is chemically stable in tissue culture medium and exhibits reduced cytotoxicity .

Workflow p53-dependent transcription and apoptosis study fit
Stability Chemically stable in culture medium for consistent exposure
Profile Lower cytotoxicity window supports longer-duration experiments

Why Pifithrin-Beta Cannot Be Substituted with Pifithrin-Alpha or Other p53 Inhibitors


Substitution among p53 inhibitors is not scientifically justified due to critical differences in chemical stability, cytotoxicity, and mechanistic action. Pifithrin-α is highly unstable in culture medium and rapidly converts to PFT-β [1], confounding experimental interpretation. Direct head-to-head comparison shows PFT-β exhibits approximately 4.2-fold lower cytotoxicity (IC₅₀: 90.3 ± 15.5 μM) than PFT-α (IC₅₀: 21.3 ± 8.1 μM) in human tumor cell lines [2]. Furthermore, PFT-β displays differential inhibition of p53 target genes compared to other inhibitors like Nutlin-3, with its effect being highly dependent on the specific p53 target gene evaluated [3]. PFT-β also activates the aryl hydrocarbon receptor (AhR) via a distinct planar conformation, a property not shared by PFT-α [4].

Stability Pifithrin-α rapidly converts to PFT-β in medium; direct substitution confounds compound identity and reproducibility.
Cytotoxicity PFT-β exhibits a markedly different cytotoxicity profile; assumed equivalence may shift cell-viability interpretation.
Off-target PFT-β activates AhR via a planar conformation not shared by PFT-α; AhR agonism may confound p53-specific readouts.

Pifithrin-Beta: Quantitative Comparative Evidence for Scientific Selection


Reduced Cytotoxicity: Pifithrin-Beta vs. Pifithrin-Alpha in Human Tumor Cell Lines

In direct head-to-head evaluation, Pifithrin-β exhibits approximately 4.2-fold lower cytotoxicity than Pifithrin-α across two wild-type p53-expressing human tumor cell lines. PFT-β shows IC₅₀ values of 90.3 ± 15.5 μM, whereas PFT-α shows IC₅₀ values of 21.3 ± 8.1 μM (mean ± SD, n = 4) [1].

Cytotoxicity comparison
Head-to-head
PFT-β IC₅₀ 90.3 ± 15.5 μM vs PFT-α 21.3 ± 8.1 μM (4.2-fold lower cytotoxicity)
Supports lower-cytotoxicity workflow context for extended exposure
Wild-type p53 tumor lines; n=4; reviewed in cited study
p53 inhibition cytotoxicity cell viability

Chemical Stability in Culture Medium: Pifithrin-Beta vs. Pifithrin-Alpha

Pifithrin-β is chemically stable in tissue culture medium, whereas Pifithrin-α is highly unstable and rapidly converts to its condensation product Pifithrin-β [1]. This conversion confounds interpretation of experiments using PFT-α, as the active species in culture becomes predominantly PFT-β over time [2]. The cyclized structure of PFT-β confers higher stability and reduced cytotoxicity .

Culture-medium stability
Class-level
Stable cyclic form vs PFT-α rapid conversion to PFT-β
Ensures intended molecular entity remains during experiments
Qualitative difference; precipitation of PFT-α reported >30 μmol/L
chemical stability cell culture compound integrity

AhR Activation: Pifithrin-Beta Exhibits Planar Conformation Not Observed in Pifithrin-Alpha

Computational and chemical analyses demonstrate that Pifithrin-β adopts a planar conformation similar to the prototypical AhR ligand β-naphthoflavone, whereas Pifithrin-α cannot achieve this planar conformation required for AhR activation [1]. Functional assays in rainbow trout (RTG-2) and rat hepatoma (H4IIE) cell lines confirm that PFT-β, but not PFT-α, activates AhR-mediated processes [2]. PFT-β functions as an AhR agonist with EC₅₀ = 1.1 μM for CYP1A1 upregulation [3].

AhR activation
Head-to-head
Planar conformation; EC₅₀ 1.1 μM for CYP1A1 vs no activation by PFT-α
AhR agonism requires experimental control for p53 attribution
RTG-2 and H4IIE cell lines; computational and functional evidence
aryl hydrocarbon receptor off-target activity transcription factor

Differential Inhibition of p53 Target Genes: Gene-Specific Effects of Pifithrin-Beta vs. Nutlin-3

Pifithrin-β displays a very limited effect on p53-dependent transcription upon p53 activation by Nutlin-3, with its inhibitory effect being highly dependent on the nature of the p53 target gene [1]. PFT-β attenuates p53 post-translational modifications without affecting total p53 protein levels and can decrease intracellular reactive oxygen species through AhR-Nrf2 axis activation in a p53-independent manner [2]. This contrasts with Nutlin-3, which activates p53 via MDM2 inhibition with an IC₅₀ of 90 nM .

Gene-specific inhibition
Cross-study
PFT-β effects depend on p53 target gene; contrasts with Nutlin-3 activation
Not a universal p53 inhibitor; endpoint-specific interpretation needed
p53 PTM modulation without total protein level change
p53 transcription target gene expression transcriptional selectivity

Pifithrin-Beta p53 Inhibition Potency: IC₅₀ Benchmark Across Assays

Pifithrin-β consistently demonstrates p53 inhibitory activity with an IC₅₀ of 23 μM across multiple assay systems, including antiproliferative assays in the IGROV-1 human ovarian carcinoma cell line . This represents the established potency benchmark for this compound class. Pifithrin-α rapidly converts to PFT-β in culture, making direct potency comparisons confounded by chemical instability [1].

IC₅₀ benchmark
Method context
23 μM p53 inhibition (IGROV-1 ovarian carcinoma line)
Activity verification benchmark for lot-to-lot comparison
PFT-α data confounded by instability; use PFT-β value
p53 inhibitor IC₅₀ potency benchmark

Optimal Research Applications for Pifithrin-Beta Based on Quantitative Evidence


Long-Term Cell Culture Experiments Requiring Stable p53 Inhibition

For experiments extending beyond 24 hours where p53 inhibition must be maintained, Pifithrin-β is the preferred choice due to its chemical stability in tissue culture medium [1]. Pifithrin-α is unsuitable for such applications due to its rapid conversion to PFT-β and precipitation at concentrations above 30 μmol/L [2]. Researchers should dose at or near the 23 μM IC₅₀ benchmark, noting that PFT-β cytotoxicity (IC₅₀ ≈ 90 μM in tumor lines) provides a workable window for non-toxic p53 inhibition [3].

Studies Investigating p53 Target Gene Selectivity and Post-Translational Modifications

Pifithrin-β is appropriate for experiments designed to interrogate gene-specific p53 transcriptional programs, as its inhibitory effect varies substantially by target gene [1]. Unlike universal p53 inhibitors, PFT-β attenuates p53 post-translational modifications without altering total p53 protein levels and exhibits p53-independent antioxidant effects via AhR-Nrf2 activation [2]. Researchers should include appropriate AhR-pathway controls when interpreting p53-dependent outcomes [3].

Neuroprotection Studies Using Human SH-SY5Y and Related Neuronal Models

Pifithrin-β has demonstrated reproducible neuroprotective effects in human SH-SY5Y neuroblastoma cells, particularly in counteracting fibrillar non-β-amyloid component (NAC)-induced p53 activation, cell cycle arrest, and apoptosis [1]. Pretreatments with 1–10 μM PFT-β exert neuroprotective effects in viability assays after 24 hours [2]. This application scenario is supported by pharmacophore modeling and structure-activity studies identifying PFT-β analogs with enhanced neuroprotective profiles [3].

Experiments Requiring p53 Inhibition Without Confounding AhR Activation Artifacts

When experimental designs demand strict attribution of effects to p53 inhibition alone, researchers must account for Pifithrin-β's p53-independent AhR agonism [1]. PFT-β activates AhR-mediated transcriptional programs including CYP1A1 upregulation (EC₅₀ = 1.1 μM) due to its planar molecular conformation [2]. Appropriate controls should include AhR antagonists or parallel experiments with acetylated PFT-α derivatives that prevent cyclization and eliminate AhR activation [3].

Application
Selection Property
Validation Focus
Long-term p53 inhibition studies
Chemical stability in culture medium
p53 target gene and viability endpoints over extended time
p53 transcriptional selectivity research
Gene-dependent inhibition profile
PTM pattern and target gene panel analysis
Neuronal stress-response model studies
p53 inhibition in neuronal cell models
Apoptosis and viability readouts; AhR-pathway controls
p53 inhibition with AhR-controlled design
AhR agonism awareness and control
CYP1A1 endpoints; AhR antagonist parallel experiments

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